Potent Inhibition of Human Myeloperoxidase (MPO): A 159 nM IC50 Value in a Fluorogenic Assay
(3-Amino-4-fluorophenyl)methanol demonstrates potent inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in a fluorogenic assay using aminophenyl fluorescein [1]. In contrast, its 4-chloro analog, (3-amino-4-chlorophenyl)methanol, exhibits an IC50 value >10 µM under comparable conditions, indicating a >60-fold reduction in potency [2]. The 4-bromo analog is reportedly inactive against MPO at concentrations up to 100 µM, underscoring the critical role of the fluorine substituent for target engagement [3].
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) activity |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | (3-Amino-4-chlorophenyl)methanol: IC50 > 10 µM; (3-Amino-4-bromophenyl)methanol: IC50 > 100 µM (inactive) |
| Quantified Difference | > 60-fold more potent than 4-chloro analog; > 600-fold more potent than 4-bromo analog |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based fluorescence assay |
Why This Matters
For researchers developing MPO-targeted therapeutics for inflammatory or cardiovascular diseases, this specific fluorinated compound provides a potent starting point for lead optimization, whereas the chloro and bromo analogs would require substantial re-engineering to achieve comparable activity.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Affinity data for (3-Amino-4-fluorophenyl)methanol against human MPO. Binding Database, 2023. View Source
- [2] BindingDB. (3-Amino-4-chlorophenyl)methanol (Compound ID 50054045) - MPO inhibition data. Binding Database, 2023. View Source
- [3] PubChem BioAssay. AID 1259380: MPO inhibitor screening of (3-Amino-4-bromophenyl)methanol. National Center for Biotechnology Information. View Source
